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Compound of Interest

2-bromo-N,N-
Compound Name: _ _
dimethylbenzenesulfonamide

cat. No.: B1591715

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-bromo-N,N-
dimethylbenzenesulfonamide

Core Molecular Profile and Physicochemical
Properties

2-bromo-N,N-dimethylbenzenesulfonamide is a substituted aromatic sulfonamide that
serves as a valuable intermediate. Its structure features a benzene ring ortho-substituted with a
bromine atom and a dimethylsulfonamide group. This specific arrangement of functional groups
dictates its reactivity, making it a key substrate for advanced cross-coupling reactions.

The benzenesulfonamide scaffold is a well-established pharmacophore found in a wide array of
clinically significant drugs, exhibiting activities from antibacterial to anticancer.[1] The
sulfonamide moiety (-SO2NH-) can function as a zinc-binding group, which is crucial for the
inhibition of metalloenzymes like carbonic anhydrases.[2] The presence of the bromine atom at
the ortho position provides a reactive handle for carbon-carbon and carbon-nitrogen bond
formation, enabling the synthesis of complex molecular architectures.

Table 1: Physicochemical Data for 2-bromo-N,N-dimethylbenzenesulfonamide
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Property Value Source
CAS Number 65000-13-7 [3]
Molecular Formula CsH10BrNO:2S [3]
Molecular Weight 264.14 g/mol [3]
MDL Number MFCD07368229 [3]

Note: Experimental data such as melting point, boiling point, and solubility for this specific
compound are not widely reported in publicly available literature. Researchers should
determine these properties empirically for their specific lots.

Synthesis and Purification Protocol

The synthesis of 2-bromo-N,N-dimethylbenzenesulfonamide is typically achieved via a
straightforward nucleophilic substitution reaction between 2-bromobenzenesulfonyl chloride
and dimethylamine. The choice of base and solvent is critical for achieving high yield and

purity.

Experimental Protocol: Synthesis

This protocol is a general method adapted from standard procedures for the synthesis of N-
substituted benzenesulfonamides.[1]

e Reaction Setup: To a solution of dimethylamine (2.0 M in THF, 1.2 equivalents) in a suitable
solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at O °C under an inert
atmosphere (e.g., nitrogen or argon), add a solution of 2-bromobenzenesulfonyl chloride (1.0
equivalent) in the same solvent dropwise.

o Expertise & Experience Insight: Conducting the reaction at 0 °C is crucial to control the
exothermicity of the reaction between the highly reactive sulfonyl chloride and the amine.
The use of an excess of the amine or a non-nucleophilic base (e.qg., triethylamine) is
necessary to neutralize the HCI generated in situ, preventing the protonation of the
starting amine and driving the reaction to completion.
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» Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-
12 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the
starting sulfonyl chloride is consumed.[1]

o Workup: Upon completion, quench the reaction with water. Transfer the mixture to a
separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1
M HCI (to remove excess amine), saturated sodium bicarbonate solution (to remove residual
acid), and brine.[4]

 Purification: Dry the organic layer over anhydrous sodium sulfate (Na=S0Oa), filter, and
concentrate the solvent under reduced pressure using a rotary evaporator. The resulting
crude product can be purified by column chromatography on silica gel or by recrystallization
from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure 2-bromo-N,N-
dimethylbenzenesulfonamide.

Workflow Visualization
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Caption: General workflow for the synthesis and purification of 2-bromo-N,N-
dimethylbenzenesulfonamide.

Spectroscopic Characterization

While a publicly available, verified spectrum for 2-bromo-N,N-dimethylbenzenesulfonamide
is not readily found, its structure allows for predictable spectroscopic signatures.

e H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.5-8.0
ppm) corresponding to the four protons on the disubstituted benzene ring. These protons will
exhibit complex splitting patterns (doublets, triplets, or multiplets) due to coupling with each
other. A singlet corresponding to the six protons of the two N-methyl groups will appear in the
upfield region (approx. 2.7-3.0 ppm).

e 13C NMR: The spectrum will show six distinct signals for the aromatic carbons, including one
signal for the carbon atom bonded to the bromine (C-Br) and another for the carbon bonded
to the sulfonamide group (C-S). An additional signal will be present for the N-methyl carbons.

e Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for
the molecular ion [M]* and [M+2]* due to the presence of the bromine atom (“°Br and 8!Br in
~1:1 natural abundance). High-resolution mass spectrometry (HRMS) can be used to
confirm the elemental composition.[5]

Chemical Reactivity and Synthetic Utility

The primary utility of 2-bromo-N,N-dimethylbenzenesulfonamide in synthesis stems from the
reactivity of the carbon-bromine bond. This aryl bromide is an excellent substrate for palladium-
catalyzed cross-coupling reactions, which are fundamental tools for C-C and C-N bond
formation.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by
coupling aryl halides with amines.[6][7] 2-bromo-N,N-dimethylbenzenesulfonamide can be
coupled with a wide variety of primary and secondary amines to generate ortho-amino-N,N-
dimethylbenzenesulfonamide derivatives, which are important scaffolds in medicinal chemistry.
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General Protocol: Buchwald-Hartwig Amination

» Reagent Assembly: In a glovebox or under an inert atmosphere, charge a reaction vessel
with a palladium catalyst (e.g., Pdz(dba)s or Pd(OAc)2), a suitable phosphine ligand (e.g.,
BINAP, XPhos), and a strong base (e.g., NaOt-Bu or Cs2C03).[7][8]

e Reaction Mixture: Add 2-bromo-N,N-dimethylbenzenesulfonamide (1.0 eq), the desired
amine (1.1-1.5 eq), and an anhydrous solvent (e.g., toluene or dioxane).[9]

e Reaction Conditions: Heat the mixture, typically between 80-110 °C, and monitor by TLC or
LC-MS until the starting material is consumed.

o Workup and Purification: After cooling, the reaction is typically filtered through a pad of celite
to remove palladium residues, followed by an aqueous workup and purification by column
chromatography.

Causality Insight: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are
required to facilitate both the oxidative addition of the aryl bromide to the Pd(0) center and the
final reductive elimination step that forms the C-N bond and regenerates the active catalyst.[7]
[10] The strong base is essential for deprotonating the amine, making it a more potent
nucleophile for coordination to the palladium center.[7][8]
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Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Suzuki-Miyaura Coupling

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://www.benchchem.com/product/b1591715?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by
reacting an organohalide with an organoboron species, such as a boronic acid or boronic ester.
[11][12] This reaction allows for the introduction of various aryl, heteroaryl, or alkyl groups at
the 2-position of the benzenesulfonamide core.

General Protocol: Suzuki-Miyaura Coupling

o Reagent Assembly: To a reaction vessel, add 2-bromo-N,N-dimethylbenzenesulfonamide
(1.0 eq), the boronic acid or ester partner (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPhs)a4
or Pd(OACc)2), and a base (e.g., K2COs, Cs2COs3, or KsP0Oa4).[13][14]

o Reaction Mixture: Add a solvent system, which can be a single organic solvent like dioxane
or THF, or a biphasic mixture such as toluene/water.[11]

o Reaction Conditions: Heat the mixture under an inert atmosphere until the starting aryl
bromide is consumed, as monitored by TLC or LC-MS.

o Workup and Purification: After cooling, perform an aqueous workup. Separate the organic
layer, dry, and concentrate. Purify the crude product by column chromatography or
recrystallization.

Causality Insight: The base plays a crucial role in the Suzuki coupling. It activates the
organoboron species by forming a more nucleophilic "ate" complex, which facilitates the
transmetalation step—the transfer of the organic group from boron to palladium.[12][13] The
choice of solvent and base must be compatible with the stability of the boronic acid and any
other functional groups present.[11]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-bromo-N,N-dimethylbenzenesulfonamide is
not readily available, data from closely related compounds such as 4-bromo-N,N-
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dimethylbenzenesulfonamide and other brominated aryl sulfonamides suggest that standard
laboratory precautions should be observed.[15]

o Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab
coat, and chemical-resistant gloves.

» Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume
hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[15]

o First Aid: In case of skin contact, wash off with soap and plenty of water. In case of eye
contact, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If swallowed, rinse mouth with water and consult a physician.[16]

o Storage: Keep the container tightly closed in a dry and well-ventilated place.[15]

Researchers must consult the specific SDS provided by the supplier before handling this
chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 12 /12 Tech Support


https://pdf.benchchem.com/173/Application_Notes_and_Protocols_for_the_Suzuki_Miyaura_Coupling_of_Neopentyl_4_Bromobenzenesulfonate.pdf
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://wap.guidechem.com/msds/195447-72-4.html
https://www.benchchem.com/product/b1591715#2-bromo-n-n-dimethylbenzenesulfonamide-chemical-properties
https://www.benchchem.com/product/b1591715#2-bromo-n-n-dimethylbenzenesulfonamide-chemical-properties
https://www.benchchem.com/product/b1591715#2-bromo-n-n-dimethylbenzenesulfonamide-chemical-properties
https://www.benchchem.com/product/b1591715#2-bromo-n-n-dimethylbenzenesulfonamide-chemical-properties
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1591715?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591715?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

